molecular formula C16H17N3O B2547450 4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2097900-39-3

4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No. B2547450
CAS RN: 2097900-39-3
M. Wt: 267.332
InChI Key: GJIPHFWZCJYQRE-UHFFFAOYSA-N
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Description

Dibenzo[b,f][1,4]oxazepine (DBO) derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . They are found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent .


Synthesis Analysis

DBO derivatives can be synthesized through various methods. One method involves cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .


Molecular Structure Analysis

The molecular structure of DBO derivatives is complex and can take on several isomeric forms . The DBO ring system is of particular interest because it is found in many physiologically active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of DBO derivatives are complex and involve multiple steps . These reactions often involve the use of catalysts and specific reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of DBO derivatives can vary widely depending on the specific derivative and its structure .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Oxazepines, including our compound of interest, serve as a privileged scaffold in medicinal chemistry. Researchers have explored their potential in various therapeutic areas:

Synthetic Chemistry and Novel Methods

The synthesis of oxazepines has been a topic of interest for synthetic chemists. Researchers have developed efficient methods for constructing these heterocyclic compounds:

Biological and Pharmacological Studies

Oxazepines have been evaluated for their biological activities:

Mechanism of Action

The exact mechanism of action of DBO derivatives is not well understood and likely varies depending on the specific derivative and its pharmacological activity .

Safety and Hazards

The safety and hazards associated with DBO derivatives can also vary widely depending on the specific derivative. As with any chemical compound, appropriate safety precautions should be taken when handling and using these compounds .

Future Directions

The field of DBO derivative research is active and ongoing, with new synthetic protocols being developed and new pharmacological activities being discovered . This research has the potential to lead to the development of new drugs and therapies .

properties

IUPAC Name

4-(2-cyclopropylpyrimidin-4-yl)-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-4-14-13(3-1)11-19(9-10-20-14)15-7-8-17-16(18-15)12-5-6-12/h1-4,7-8,12H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIPHFWZCJYQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCOC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

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